6-Methoxybenzo[b]thiophene-2-carbaldehyde
Overview
Description
6-Methoxybenzo[b]thiophene-2-carbaldehyde is an organic compound characterized by a benzothiophene core with a methoxy group at the 6th position and a formyl group at the 2nd position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-methoxybenzo[b]thiophene as the starting material.
Formylation Reaction: The formyl group is introduced at the 2nd position through a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or Gattermann-Koch reagent (CO and HCl).
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and reaction times to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, producing 6-methoxybenzo[b]thiophene-2-carboxylic acid.
Substitution: Substitution reactions at the methoxy or formyl groups can lead to various derivatives, depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO4, CrO3, or H2O2 are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: 6-Methoxybenzo[b]thiophene-2-carboxylic acid.
Reduction Products: 6-Methoxybenzo[b]thiophene-2-ol.
Substitution Products: Various derivatives based on the substituents introduced.
Scientific Research Applications
Chemistry: 6-Methoxybenzo[b]thiophene-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methoxybenzo[b]thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may target specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde: Similar structure with a chlorine atom at the 3rd position.
5-Methoxybenzo[b]thiophene-2-carbaldehyde: Similar structure with the methoxy group at the 5th position.
Uniqueness: 6-Methoxybenzo[b]thiophene-2-carbaldehyde is unique due to its specific positioning of the methoxy and formyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-methoxy-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVRCXIIFVHBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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